molecular formula C23H17ClF3N3O B3037550 (E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine CAS No. 478257-49-7

(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine

Cat. No.: B3037550
CAS No.: 478257-49-7
M. Wt: 443.8 g/mol
InChI Key: BKQBBQYUKFZLBF-XODNFHPESA-N
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Description

(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine is a complex organic compound that features a combination of imidazo[1,2-a]pyridine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde and 3-(trifluoromethyl)phenylmethanamine under basic conditions. The reaction is often carried out in the presence of a suitable base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique structural features, which confer specific chemical reactivity and potential biological activity. Its combination of imidazo[1,2-a]pyridine and phenyl groups makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF3N3O/c1-15-9-10-30-20(22(29-21(30)11-15)17-5-7-19(24)8-6-17)13-28-31-14-16-3-2-4-18(12-16)23(25,26)27/h2-13H,14H2,1H3/b28-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQBBQYUKFZLBF-XODNFHPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=NOCC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C=N/OCC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine
Reactant of Route 2
Reactant of Route 2
(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine
Reactant of Route 3
Reactant of Route 3
(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine

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